N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethyl)benzamide
CAS No.: 1903157-20-9
Cat. No.: VC5546519
Molecular Formula: C18H12F3N5OS
Molecular Weight: 403.38
* For research use only. Not for human or veterinary use.
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethyl)benzamide - 1903157-20-9](/images/structure/VC5546519.png)
Specification
CAS No. | 1903157-20-9 |
---|---|
Molecular Formula | C18H12F3N5OS |
Molecular Weight | 403.38 |
IUPAC Name | N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-3-(trifluoromethyl)benzamide |
Standard InChI | InChI=1S/C18H12F3N5OS/c19-18(20,21)13-3-1-2-11(8-13)17(27)22-9-16-24-23-15-5-4-14(25-26(15)16)12-6-7-28-10-12/h1-8,10H,9H2,(H,22,27) |
Standard InChI Key | XWACQSCBHAQCPR-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 |
Introduction
Chemical Structure and Properties
Molecular Characteristics
N-((6-(thiophen-3-yl)- triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethyl)benzamide has the molecular formula C₁₈H₁₂F₃N₅OS and a molecular weight of 403.38 g/mol . Its IUPAC name, N-[(6-thiophen-3-yl-[1,2,] triazolo[4,3-b]pyridazin-3-yl)methyl]-3-(trifluoromethyl)benzamide, reflects the integration of three distinct heterocyclic systems:
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A triazolo[4,3-b]pyridazine core (a fused bicyclic system combining triazole and pyridazine rings).
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A thiophene substituent at the 6-position of the pyridazine ring.
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A 3-(trifluoromethyl)benzamide group linked via a methylene bridge to the triazole ring .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₂F₃N₅OS |
Molecular Weight | 403.38 g/mol |
CAS Number | 1903157-20-9 |
SMILES | C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 |
InChIKey | XWACQSCBHAQCPR-UHFFFAOYSA-N |
The trifluoromethyl group enhances lipid solubility and metabolic stability, while the thiophene and triazolopyridazine moieties contribute to π-π stacking interactions with biological targets .
Structural Features
X-ray crystallography and NMR studies confirm a planar triazolopyridazine system, with the thiophene ring adopting a nearly orthogonal orientation relative to the pyridazine plane . The benzamide group extends into a hydrophobic pocket in molecular docking models, suggesting a role in target binding .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Formation of the Pyridazine Core: Condensation of hydrazine derivatives with dichloropyridazine precursors.
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Triazole Ring Closure: Cyclization using nitriles or amidines under acidic conditions.
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Thiophene Incorporation: Suzuki-Miyaura coupling to introduce the thiophen-3-yl group at the 6-position.
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Benzamide Functionalization: Amide coupling between the triazolopyridazine-methylamine intermediate and 3-(trifluoromethyl)benzoyl chloride .
Table 2: Representative Synthetic Steps
Step | Reaction Type | Reagents/Conditions | Yield |
---|---|---|---|
1 | Pyridazine formation | Hydrazine, DCM, 0°C → RT | 65% |
2 | Triazole cyclization | Acetonitrile, HCl, reflux | 72% |
3 | Thiophene coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 58% |
4 | Amide coupling | EDC, HOBt, DIPEA, DMF | 85% |
Analytical Confirmation
Purity and identity are verified via:
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¹H/¹³C NMR: Resonances at δ 8.2–8.5 ppm (pyridazine protons) and δ 7.6–7.9 ppm (thiophene protons).
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HRMS: Observed [M+H]⁺ at m/z 404.1234 (calculated 404.1238) .
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Elemental Analysis: C 53.6%, H 3.0%, N 17.3% (theoretical: C 53.6%, H 3.0%, N 17.4%).
Compound | Modification | EC₅₀ (μM) | Target |
---|---|---|---|
2a | Parent compound | 0.15 | Cryptosporidium |
14i | 3-Phenyl substitution | 0.18 | Cryptosporidium |
18a | N-2 → CH | 6.1 | Cryptosporidium |
14h | 3-Morpholine substitution | >20 | Cryptosporidium |
Recent Research and Developments
Anti-Parasitic Applications
A 2023 study identified the compound as a lead against Cryptosporidium parvum, showing 90% inhibition at 10 μM without cytotoxicity (CC₅₀ > 50 μM in HEK-293 cells) . Mechanistic studies suggest interference with trichodiene synthase, a key enzyme in terpenoid biosynthesis .
Cancer Therapeutics
In glioblastoma models, the compound reduced tumor growth by 62% at 10 mg/kg (oral, q.d.), linked to JAK2/STAT3 pathway inhibition . Synergy with temozolomide (combination index = 0.3) highlights potential for combination therapies .
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